molecular formula C10H9NOS B1600126 2-(4-methoxyphenyl)thiazole CAS No. 27088-84-2

2-(4-methoxyphenyl)thiazole

Cat. No.: B1600126
CAS No.: 27088-84-2
M. Wt: 191.25 g/mol
InChI Key: LRPLPGGILHNNFA-UHFFFAOYSA-N
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Description

2-(4-methoxyphenyl)thiazole is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the 4-methoxyphenyl group attached to the thiazole ring imparts unique chemical and physical properties to this compound, making it of interest in various fields of research and industry.

Scientific Research Applications

2-(4-methoxyphenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

Similar compounds such as 4-methoxyamphetamine have been found to interact with alpha receptors and serotonin transporters . These targets play crucial roles in neurotransmission, affecting mood, cognition, and other central nervous system functions.

Mode of Action

For instance, 4-Methoxyamphetamine acts as a potent and selective serotonin releasing agent, binding to alpha receptors to mediate its effects .

Biochemical Pathways

Related compounds have been found to influence pathways involving serotonin and dopamine . These neurotransmitters are involved in numerous downstream effects, including mood regulation, cognition, and motor control.

Pharmacokinetics

For instance, 4-Methoxyamphetamine is known to inhibit and induce the release of monoamine neurotransmitters . The impact of these properties on the bioavailability of the compound would need further investigation.

Result of Action

Based on the actions of similar compounds, it may be hypothesized that it could influence neurotransmission, potentially leading to changes in mood, cognition, and other central nervous system functions .

Biochemical Analysis

Biochemical Properties

. Based on its structural similarity to other thiazole compounds, it may interact with various enzymes, proteins, and other biomolecules. The nature of these interactions could be influenced by the methoxyphenyl group, which may confer unique properties to the compound .

Cellular Effects

It has been suggested that it may influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of 2-(4-Methoxyphenyl)-1,3-thiazole in animal models. Future studies should investigate any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

The metabolic pathways involving 2-(4-Methoxyphenyl)-1,3-thiazole are not well-characterized. It is possible that the compound interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It is possible that the compound interacts with various transporters or binding proteins, and may influence its localization or accumulation .

Subcellular Localization

It is possible that the compound is directed to specific compartments or organelles through targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-methoxyphenyl)thiazole can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction between 4-methoxybenzaldehyde and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole compound . The reaction typically occurs under reflux conditions in a suitable solvent like ethanol or acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be fine-tuned to minimize by-products and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

2-(4-methoxyphenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Comparison

2-(4-methoxyphenyl)thiazole is unique due to the presence of both sulfur and nitrogen in its heterocyclic ring, which imparts distinct electronic and steric properties. This makes it more versatile in chemical reactions compared to similar compounds that may lack one of these heteroatoms. Additionally, the methoxyphenyl group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS/c1-12-9-4-2-8(3-5-9)10-11-6-7-13-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPLPGGILHNNFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00461576
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27088-84-2
Record name 2-(4-Methoxy-phenyl)-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00461576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of thiazole (3.0 g, 16 mmol) in THF (75 ml) was added n-BuLi (2.5 M in hexane, 11 ml, 27.3 mmol) at −78° C. dropwise, and stirred at −78° C. for 30 min. ZnCl2 (10.7 g, 78.3 mmol) was added at −78° C. in portions. The resulting mixture was stirred at −78° C. for 30 min, and room temperature for 1.5 h. To this solution was added 4-bromoanisole (1.60 g, 8.5 mmol) and terakis(triphenylphosphine)-palladium (0). The reaction mixture was heated to 65° C. for 16 h. After the catalyst was filtered off, the filtrate was concentrated in vacuo. The residue was purified by a column chromatography on silica gel with 25% ethyl acetate in hexane to yield the title product (2 g, 67%); 1H NMR (400 MHz, CDCl3) δ 7.90 (d, J=9.2 Hz, 2H), 7.81 (d, J=3.2 Hz, 1H), 7.25 (d, J=3.2 Hz, 1H), 6.95 (d, J=9.2 Hz, 2H), 3.86 (s, 3H); MS (ESI+) 192 (M+1, 100).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
10.7 g
Type
catalyst
Reaction Step Three
Yield
67%

Synthesis routes and methods II

Procedure details

A mixture of 2-bromothiazole (2.0 g, 12.2 mmol), (4-methoxyphenyl)boronic acid (1.9 g, 12.8 mmol), K2CO3 (5.0 g, 36.5 mmol) and (Ph3P)4Pd (0.7 g, 0.61 mmol) in dioxane (40 mL) was refluxed for 16 h. After the solids were filtered off, the filtrate was concentrated in vacuo. The residue was purified by a column chromatography on silica gel to yield the title compound (1.1 g, 50%). 1HNMR (400 MHz, CDCl3) δ 3.86 (s, 3H), 6.96 (d, J=8.8 Hz, 2H), 7.25 (d, J=3.2 Hz, 1H), 7.81 (d, J=3.2 Hz, 1H), 7.90 (d, J=8.8 Hz, 2H), MS m/z 192 (M+1).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0.7 g
Type
catalyst
Reaction Step One
Yield
50%

Synthesis routes and methods III

Procedure details

The title compound was prepared from thiazole (2.0 g, 24 mmol) and 4-bromoanisole (3.0 g, 16 mmol) using the procedure of Example 146, step 1 with 67% yield (2.0 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Yield
67%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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